molecular formula C20H21N3OS B2971124 4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097857-81-1

4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No. B2971124
CAS RN: 2097857-81-1
M. Wt: 351.47
InChI Key: ITEFRPMVJFPRRB-UHFFFAOYSA-N
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Description

The compound “4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a thiophene ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine and thiophene rings, followed by the introduction of the amide group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and thiophene rings would give the molecule a certain degree of rigidity, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine . The pyrrolidine and thiophene rings could also undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield diverse heterocyclic derivatives highlights the importance of thiophene-based compounds in generating pharmacologically relevant structures. These synthetic approaches offer pathways to explore the potential biological and chemical properties of similar compounds, including "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" (Mohareb et al., 2004).

Optical and Electronic Properties

Compounds exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, such as certain pyridyl substituted benzamides, are of great interest for their potential applications in sensing, organic electronics, and photonics. These properties suggest that structurally similar compounds like "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" could also possess unique optical and electronic characteristics, making them suitable for advanced material applications (Srivastava et al., 2017).

Molecular Docking and Biological Activity

The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including compounds with thiophene units, for their antimicrobial and antioxidant activity, reveal the potential of these structures in pharmaceutical research. The methodological approach to assess biological activity suggests that compounds like "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" could also be evaluated for their therapeutic potential (Flefel et al., 2018).

Conducting Polymers

The synthesis of new types of conducting polymers, including those derived from thiophene and pyrrole derivatives, illustrates the utility of these compounds in creating materials with novel optical and electrical properties. Such studies indicate the relevance of exploring the polymerization potential of "4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide" for developing advanced materials (Soyleyici et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it could interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its mechanism of action .

properties

IUPAC Name

4-pyrrol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(17-3-5-19(6-4-17)23-9-1-2-10-23)21-18-7-11-22(14-18)13-16-8-12-25-15-16/h1-6,8-10,12,15,18H,7,11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEFRPMVJFPRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

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